

A Comprehensive Technical Guide to 2,5-Dinitrobenzoic Acid (CAS 610-28-6)

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Compound of Interest

Compound Name: 2,5-Dinitrobenzoic acid

Cat. No.: B146384

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **2,5-Dinitrobenzoic acid** (CAS 610-28-6), a significant chemical intermediate and research compound. This document collates essential information on its chemical and physical properties, spectroscopic data, synthesis protocols, safety and handling procedures, and potential applications, with a particular focus on its relevance to chemical synthesis and drug discovery. All quantitative data is presented in structured tables for ease of reference, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and logical workflows, adhering to specified formatting requirements.

Chemical and Physical Properties

2,5-Dinitrobenzoic acid is a dinitrated derivative of benzoic acid with the chemical formula $C_7H_4N_2O_6$. The presence of two electron-withdrawing nitro groups significantly influences its chemical properties, particularly its acidity.^[1]

Table 1: Physical and Chemical Properties of 2,5-Dinitrobenzoic Acid

Property	Value	Source
CAS Number	610-28-6	[2][3]
Molecular Formula	C ₇ H ₄ N ₂ O ₆	[2][3]
Molecular Weight	212.12 g/mol	[2][4]
Appearance	Light yellow crystalline powder	[4]
Melting Point	178-182 °C	[4]
Boiling Point (Predicted)	419.6 ± 35.0 °C	[4]
Density (Predicted)	1.688 ± 0.06 g/cm ³	[4]
pKa	1.62	[1]
InChI	1S/C7H4N2O6/c10-7(11)5-3-4(8(12)13)1-2-6(5)9(14)15/h1-3H,(H,10,11)	[3]
InChIKey	YKMDNKRCCODWMG-UHFFFAOYSA-N	[3]
SMILES	C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)O)--INVALID-LINK--[O-]	[3]

Spectroscopic Data

The structural identification of **2,5-Dinitrobenzoic acid** is corroborated by various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data

Solvent	Chemical Shift (ppm)	Multiplicity	Assignment	Source
DMSO-d ₆	~8.6	d	Aromatic H	[5]
DMSO-d ₆	~8.4	dd	Aromatic H	[5]
DMSO-d ₆	~8.0	d	Aromatic H	[5]

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Table 3: ^{13}C NMR Spectroscopic Data

Solvent	Chemical Shift (ppm)	Assignment	Source
Not Specified	~165	C=O	[3]
Not Specified	~148	C-NO ₂	[3]
Not Specified	~142	C-NO ₂	[3]
Not Specified	~133	Aromatic CH	[3]
Not Specified	~129	Aromatic C-COOH	[3]
Not Specified	~127	Aromatic CH	[3]
Not Specified	~122	Aromatic CH	[3]

Note: Data is compiled from publicly available spectra and may vary based on experimental conditions.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Source
3300-2500	O-H stretch (carboxylic acid)	[6]
~1700	C=O stretch (carboxylic acid)	[7]
1550-1475	N-O asymmetric stretch (nitro compound)	[6]
1360-1290	N-O symmetric stretch (nitro compound)	[6]
1320-1000	C-O stretch	[6]

Mass Spectrometry

The mass spectrum of **2,5-Dinitrobenzoic acid** shows a molecular ion peak at m/z 212.[8] Key fragmentation patterns for benzoic acids typically involve the loss of -OH (M-17) and -COOH (M-45).[9][10] For **2,5-Dinitrobenzoic acid**, characteristic fragments would also arise from the nitro groups.

Synthesis of 2,5-Dinitrobenzoic Acid

A verified experimental protocol for the synthesis of **2,5-Dinitrobenzoic acid** is available from Organic Syntheses.[2] The synthesis is a two-step process starting from 5-nitro-2-aminotoluene.

Experimental Protocol: Synthesis of 2,5-Dinitrobenzoic Acid

Part A: Preparation of 2-Nitroso-5-nitrotoluene

- In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 50 g (0.33 mole) of pulverized 5-nitro-2-aminotoluene.
- Add an ice-cold solution of 200 ml of concentrated sulfuric acid in 50 ml of water.
- While stirring the suspension at room temperature, prepare Caro's acid by adding 300 g (1.11 moles) of pulverized potassium persulfate to 175 ml of ice-cold concentrated sulfuric acid in a 2-liter beaker.
- Cool the Caro's acid mixture to below 10°C and slowly add it to the stirred suspension of 5-nitro-2-aminotoluene, maintaining the temperature between 8°C and 10°C with an ice-salt bath.
- After the addition is complete, continue stirring for one hour, keeping the temperature below 10°C.
- Pour the reaction mixture onto 3 kg of crushed ice in a 10-liter crock, resulting in the precipitation of a greenish-yellow solid.
- Filter the solid with suction and wash with 400 ml of water.

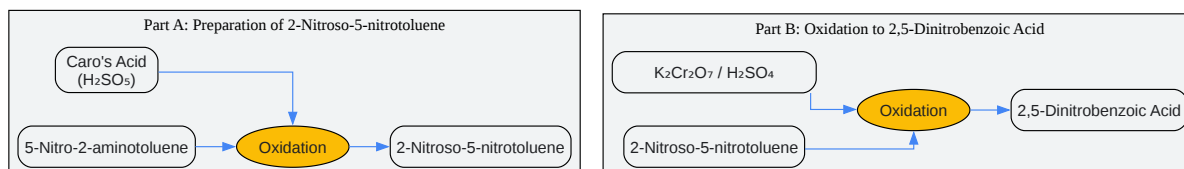
- Transfer the wet material to a 5-liter round-bottomed flask, add approximately 700 ml of water, and steam-distill the mixture.
- Filter the 2-nitroso-5-nitrotoluene from the distillate. The yield of the air-dried product is 30–39 g (55–71%).

Part B: Oxidation to **2,5-Dinitrobenzoic Acid**

- Prepare a suspension of 20 g (0.12 mole) of the air-dried 2-nitroso-5-nitrotoluene in 100 ml of water in a 500-ml Erlenmeyer flask.
- Add 50 g (0.17 mole) of powdered potassium dichromate to the suspension.
- Slowly add 175 ml of 20% sulfuric acid to the mixture with constant swirling.
- After all the sulfuric acid has been added, stir the mixture and heat it to 50°C.
- Remove the heat source and maintain the temperature between 50°C and 55°C by cooling in an ice bath as the exothermic reaction proceeds.
- After 20 minutes, raise the temperature to $65^{\circ} \pm 3^{\circ}\text{C}$ and maintain it for 1 hour.
- Cool the solution to 20°C and add 250 g of ice.
- Stir the mixture for a few minutes, then filter with suction using hardened filter paper, and wash the solid with 35 ml of ice water.
- Suspend the solid in 25 ml of water and dissolve it by the gradual addition of 55–65 ml of 10% sodium carbonate solution.
- Filter the solution and acidify the filtrate with 25 ml of 20% sulfuric acid.
- Cool the mixture and filter the precipitated **2,5-Dinitrobenzoic acid**.
- Wash the product with 25 ml of ice water. The yield of the crude, air-dried acid is 16–18 g (63–71%).

- Recrystallize the crude product from 110–125 ml of 1% hydrochloric acid to obtain 15–17 g (59–67%) of pure **2,5-Dinitrobenzoic acid** with a melting point of 179–180°C.

Diagram of Synthesis Workflow



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Caption: Synthesis of **2,5-Dinitrobenzoic acid**.

Reactivity and Potential Applications

Chemical Reactivity

The electron-deficient aromatic ring of **2,5-Dinitrobenzoic acid** is susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions. The nitro groups activate the ring towards attack by nucleophiles. Studies on the decomposition of **2,5-Dinitrobenzoic acid** by alkali indicate that either nitro group can be replaced by a hydroxyl group.^[11] The reactivity is influenced by the position of the nitro groups relative to the carboxylic acid and to each other.

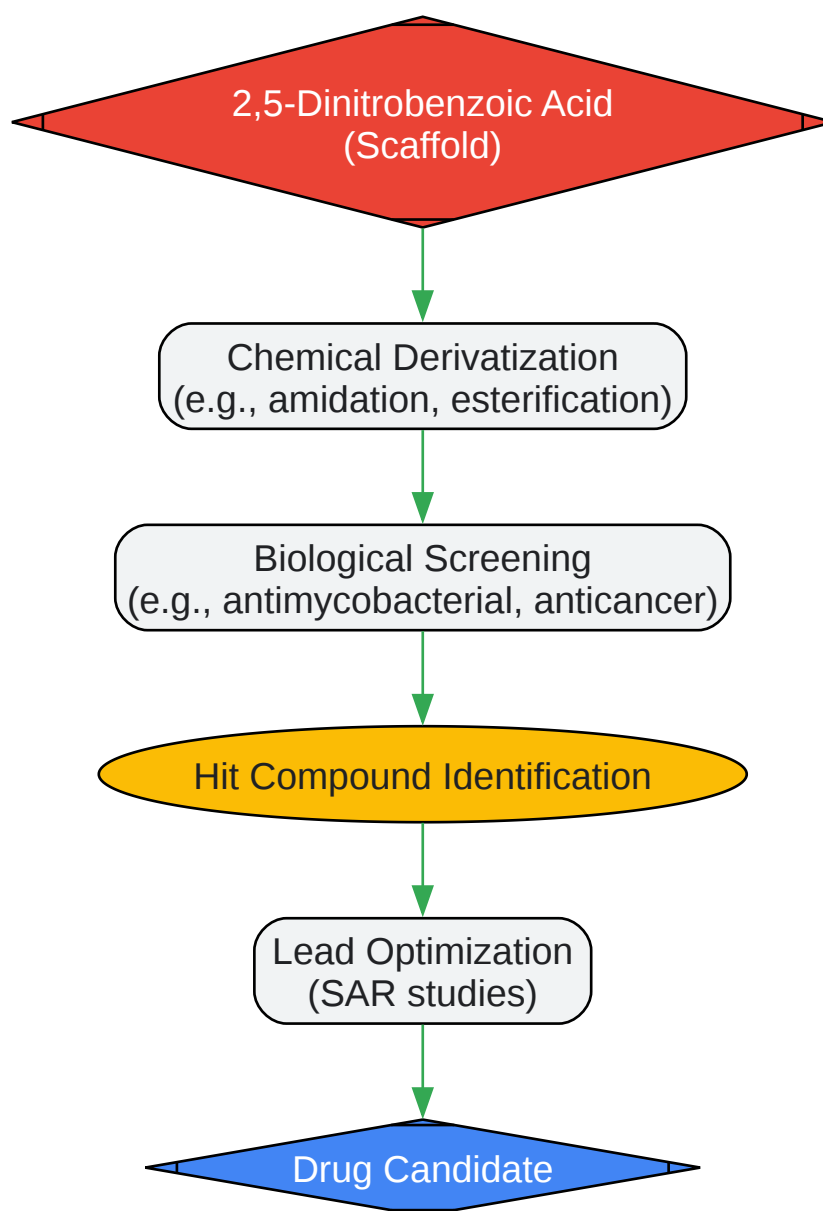
Applications in Organic Synthesis

2,5-Dinitrobenzoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules, including dyes and pigments.^[4] Its functional groups (carboxylic acid and nitro groups) can be readily transformed into other functionalities, making it a versatile building block.

Relevance to Drug Development

While direct pharmacological applications of **2,5-Dinitrobenzoic acid** are not extensively documented, related nitroaromatic compounds have shown biological activity. For instance, alkyl esters of the isomeric 3,5-dinitrobenzoic acid have demonstrated antimycobacterial activity.[12] It is hypothesized that such compounds may act as active drugs rather than prodrugs, with potential targets including enzymes like DprE1.[12] This suggests that derivatives of **2,5-Dinitrobenzoic acid** could be explored for similar biological activities. The compound can also be used as a scaffold for the synthesis of novel chemical entities for screening in drug discovery programs.

Diagram of Research Logic



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Caption: Research workflow for drug discovery.

Safety and Handling

2,5-Dinitrobenzoic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

Table 5: GHS Hazard Information

Hazard Class	Hazard Statement
Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed.
Skin corrosion/irritation (Category 2)	H315: Causes skin irritation.
Serious eye damage/eye irritation (Category 2)	H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation.
Hazardous to the aquatic environment, long-term hazard (Category 4)	H413: May cause long lasting harmful effects to aquatic life.

Data sourced from various safety data sheets.

Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a NIOSH-approved respirator with an appropriate cartridge if dusts are likely to be generated.
- **Engineering Controls:** Use in a well-ventilated area, preferably a chemical fume hood.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
- **First Aid Measures:**

- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

2,5-Dinitrobenzoic acid (CAS 610-28-6) is a well-characterized chemical compound with established synthetic routes and a range of potential applications. Its utility as a chemical intermediate is clear, and its structural motifs suggest potential for exploration in the field of drug discovery, particularly in the development of new therapeutic agents. This guide provides a foundational resource for researchers and professionals working with this compound, emphasizing safe handling and providing detailed technical information to support further investigation and application.

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